Isotopic Enrichment: 99 atom% 13C at Two Defined Positions vs. Natural Abundance Baseline
The target compound is specified at 99 atom% 13C isotopic enrichment at both the C2 and C5 positions, as certified by the supplier's product datasheet . This represents an approximately 90-fold enrichment over the natural 13C abundance of ~1.1 atom% at each carbon position in unlabeled L-sorbose [1]. Single-labeled commercial isotopomers (L-[4-13C]sorbose, L-[5-13C]sorbose, L-[6-13C]sorbose) are also specified at 99 atom% 13C at their respective single positions, but lack the second labeled site . The dual-site enrichment of the target compound provides a distinct M+2 isotopologue peak in mass spectra, whereas single-labeled variants produce only an M+1 shift, reducing the signal-to-background discrimination from naturally occurring 13C isotopologues in complex biological matrices.
| Evidence Dimension | Isotopic enrichment at labeled positions (atom% 13C) |
|---|---|
| Target Compound Data | 99 atom% 13C at C2 and C5 (dual-labeled); MW 182.14 Da; M+2 mass shift |
| Comparator Or Baseline | Natural abundance L-sorbose: ~1.1 atom% 13C per carbon position; MW 180.16 Da. Single-labeled L-[4-13C]sorbose or L-[5-13C]sorbose: 99 atom% 13C at one position only; MW 181.15 Da; M+1 mass shift |
| Quantified Difference | ~90-fold enrichment per labeled position vs. natural abundance; +2 Da mass shift vs. +1 Da for single-labeled isotopomers |
| Conditions | Enrichment specification per vendor certificate of analysis; mass spectrometry detection |
Why This Matters
The M+2 mass shift in the target compound provides substantially lower background interference from natural-abundance 13C isotopologues in complex metabolomic matrices compared to M+1 tracers, improving lower limits of quantification for tracer-derived metabolites.
- [1] PubChem. L-Sorbose (CID 439192). Molecular Weight: 180.16 g/mol. Natural abundance 13C: ~1.1%. View Source
